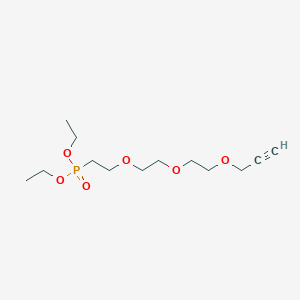

Propargyl-PEG3-phosphonic acid ethyl ester

Description

Contextualizing Ethylene (B1197577) Glycol-Phosphonate Conjugates in Advanced Chemical Synthesis

The conjugation of ethylene glycol (EG) units with phosphonate (B1237965) groups creates molecules with a unique and advantageous set of properties for advanced chemical synthesis. Polyethylene (B3416737) glycol (PEG) is a biocompatible and water-soluble polymer composed of repeating ethylene oxide units. creativepegworks.com Its inclusion in molecular design is a well-established technique known as PEGylation, which can enhance the solubility, stability, and in vivo circulation time of conjugated molecules, while also reducing immunogenicity. creativepegworks.comnih.govmdpi.com This makes PEG linkers particularly valuable in the development of therapeutics and diagnostics. creativepegworks.com

On the other hand, phosphonates, which are non-hydrolyzable mimics of phosphates, offer strong and stable bonding capabilities. nih.gov The phosphonate group is a potent binder to metal ions and can form robust bonds with metal oxides, a characteristic that has garnered significant attention in pharmaceutical research and materials science. nih.govacs.org In medicinal chemistry, phosphonates are recognized for their ability to inhibit enzymes that utilize phosphates as substrates. nih.gov The combination of the hydrophilic and biocompatible nature of PEG with the strong binding affinity of phosphonates results in conjugates with enhanced utility in applications such as drug delivery, surface modification of materials, and the development of imaging agents. nih.govhighforceresearch.com

Strategic Design Principles of Bifunctional Propargyl-PEG-Phosphonate Scaffolds

The molecular architecture of Propargyl-PEG3-phosphonic acid ethyl ester is a prime example of strategic design in bifunctional scaffolds. rocketcdn.menih.gov These scaffolds are engineered to contain two distinct reactive sites, enabling the connection of two different molecular entities. nih.gov In the case of this compound, three key components contribute to its functionality: a propargyl group, a polyethylene glycol (PEG) spacer, and a phosphonic acid ethyl ester group.

The propargyl group serves as a reactive handle for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. broadpharm.combroadpharm.com Specifically, the terminal alkyne of the propargyl group can readily react with an azide-containing molecule in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. broadpharm.combroadpharm.com This bioorthogonal reaction is highly efficient and widely used in bioconjugation. acs.org

The PEG3 spacer, consisting of three ethylene glycol units, imparts hydrophilicity to the molecule. broadpharm.combroadpharm.com This increased water solubility is crucial for biological applications, ensuring that the scaffold and its conjugates remain soluble in aqueous environments such as the bloodstream. highforceresearch.com The PEG linker also provides flexibility and optimal spacing between the two conjugated molecules, which can be critical for their interaction with biological targets. bldpharm.com

The phosphonic acid ethyl ester group provides the second point of attachment or functionality. The phosphonate moiety can act as a stable anchor to various substrates or as a precursor to a free phosphonic acid, which has a strong affinity for metal surfaces. nih.govbeilstein-journals.org This trifecta of functionalities—a clickable alkyne, a solubilizing PEG chain, and a stable phosphonate anchor—makes this scaffold a highly versatile tool for constructing complex molecular systems with precise control over their architecture and properties.

Evolution of Alkynyl- and Phosphonate-Functionalized Poly(ethylene glycol) Systems in Research

The development of functionalized poly(ethylene glycol) systems has evolved significantly to meet the growing demands of chemical biology and medicinal chemistry. Initially, monofunctional PEGs were used primarily to enhance the pharmacokinetic properties of drugs. nih.gov However, the need to create more complex and targeted systems drove the development of heterobifunctional PEGs, which possess two different reactive terminal groups. jenkemusa.com

The introduction of alkynyl groups into PEG linkers was a major advancement, as it enabled the use of highly efficient and bioorthogonal click chemistry for bioconjugation. nih.govbroadpharm.com This allowed for the precise and stable attachment of PEG linkers to a wide range of molecules, including peptides, proteins, and small molecule drugs. nih.gov

Concurrently, the unique properties of phosphonates led to their incorporation into PEG systems. Phosphonate-functionalized PEGs were developed for applications ranging from the surface modification of metal oxide nanoparticles to the targeted delivery of therapeutics. nih.govbeilstein-journals.org The synthesis of heterobifunctional PEGs containing both an alkyne and a phosphonate group, such as this compound, represents a convergence of these two evolutionary paths. This new generation of linkers provides researchers with a sophisticated tool that combines the advantages of PEGylation, the precision of click chemistry, and the strong anchoring capabilities of phosphonates, all within a single molecule. nih.govbeilstein-journals.org This evolution has been particularly impactful in the development of advanced drug delivery systems and complex molecular probes. nih.gov

Overview of Research Paradigms and Applications of the Chemical Compound

The primary research application for this compound is as a bifunctional linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). bldpharm.com PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells by hijacking the cell's own ubiquitin-proteasome system. bldpharm.com A PROTAC molecule consists of two ligands connected by a linker: one ligand binds to the target protein of interest, and the other binds to an E3 ubiquitin ligase. bldpharm.com

This compound is well-suited for this application. The propargyl group allows for the attachment of one of the ligands (either the target protein binder or the E3 ligase binder) via click chemistry. broadpharm.combldpharm.com The other end of the molecule, the phosphonic acid ethyl ester, can be modified or used to attach the second ligand. The PEG spacer is crucial for maintaining the appropriate distance and orientation between the two ligands to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. bldpharm.com

Beyond PROTACs, the unique combination of functional groups in this compound makes it a valuable tool in other areas of bioconjugation and materials science. highforceresearch.comcreative-biolabs.com For example, it can be used to link biomolecules to surfaces, such as metal oxide nanoparticles for imaging or diagnostic applications, or to construct antibody-drug conjugates (ADCs). beilstein-journals.orgcreative-biolabs.com In essence, this compound serves as a versatile building block for creating a wide array of complex, functional molecules for both therapeutic and research purposes. nih.gov

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1052678-30-4 | broadpharm.comcreative-biolabs.comcd-bioparticles.net |

| Molecular Formula | C13H25O6P | broadpharm.comcreative-biolabs.comcd-bioparticles.net |

| Molecular Weight | 308.3 g/mol | broadpharm.comcreative-biolabs.comcd-bioparticles.net |

| Purity | ≥95% - 98% | broadpharm.comcreative-biolabs.com |

| Appearance | Liquid | creative-biolabs.com |

| Storage Condition | -20°C | broadpharm.comcreative-biolabs.com |

| Functional Group 1 | Propargyl (Alkyne) | broadpharm.comcreative-biolabs.com |

| Functional Group 2 | Phosphonic acid ethyl ester | broadpharm.com |

| Linker Type | Non-cleavable PEG | creative-biolabs.com |

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25O6P/c1-4-7-15-8-9-16-10-11-17-12-13-20(14,18-5-2)19-6-3/h1H,5-13H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCMRBALVMVXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCC#C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Functionalization of Propargyl Peg3 Phosphonic Acid Ethyl Ester

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the Propargyl Moiety

The terminal alkyne of the propargyl group is primarily utilized for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." medchemexpress.com This reaction facilitates the covalent ligation of the linker to molecules containing an azide group, forming a stable 1,2,3-triazole ring. broadpharm.combroadpharm.com This highly efficient and specific reaction is widely employed for conjugating biomolecules, synthesizing polymer networks, and constructing complex molecular architectures like proteolysis-targeting chimeras (PROTACs). medchemexpress.comchemsrc.comnih.gov

The fundamental mechanism of the CuAAC reaction involves the activation of the terminal alkyne by a copper(I) catalyst, which then reacts with an azide to form the stable triazole linkage. While specific kinetic studies detailing the reaction rates and activation energies for Propargyl-PEG3-phosphonic acid ethyl ester are not extensively documented in the literature, the general kinetics of CuAAC reactions are known to be highly favorable, often proceeding rapidly under mild, aqueous conditions. Factors such as the choice of copper source, reducing agent, and ligands can influence the reaction rate. For instance, some click reactions exhibit slow rates, such as Staudinger ligations with rate constants around 10⁻³ M⁻¹ s⁻¹, while others are significantly faster. acs.org The reaction is generally chemoselective, minimizing side reactions with other functional groups present in biological systems. acs.org

The efficiency and yield of the CuAAC reaction are dependent on several key parameters that can be optimized for specific applications. These parameters include temperature, pressure, solvent, and the molar ratio of the catalyst to the alkyne.

For example, a study on the CuAAC reaction of a different PEG-alkyne conjugate in supercritical carbon dioxide demonstrated that reaction yield could be significantly influenced by these conditions. An increase in pressure and a decrease in temperature were found to have a positive effect on the yield. The optimal conditions in this specific system were determined to be a pressure of 130 bar, a temperature of 35 °C, and a catalyst-to-alkyne molar ratio of 0.5 over 24 hours, which resulted in a product yield of 82.32%. nih.gov While these specific values are for a different molecule and reaction medium, they illustrate the parameters typically adjusted to maximize conjugation efficiency.

Table 1: Example of Optimized CuAAC Reaction Conditions for a PEG-Alkyne System (Note: Data is from a study on mPEG-alkyne and may not be directly transferable to this compound) nih.gov

| Parameter | Optimized Value | Resulting Yield |

|---|---|---|

| Pressure | 130 bar | 82.32% |

| Temperature | 35 °C | 82.32% |

| Catalyst/Alkyne Ratio | 0.5 | 82.32% |

| Reaction Time | 24 hours | 82.32% |

| Reaction Time (extended) | 48 hours | 87.14% |

The PEG3 spacer in this compound plays a crucial role beyond simply linking the two functional ends. The length and flexibility of the PEG chain can significantly impact the efficiency of surface-based reactions and interactions between large molecules.

A longer spacer can project the reactive alkyne group away from a surface or a carrier molecule, thereby reducing steric hindrance and improving accessibility for the azide-containing reaction partner. nih.govresearchgate.net This effect is particularly pronounced when conjugating large entities like proteins or nanoparticles. researchgate.net Research on microparticles decorated with ligands attached via PEG spacers demonstrated that increasing the spacer length enhanced the frequency of binding interactions and the lifetime of the bonds formed under mechanical stress. nih.gov

Table 2: Impact of PEG Spacer Length on Adhesion Kinetics (Note: Data is from a study on P-selectin ligands and may not be directly transferable to all CuAAC reactions) nih.gov

| Parameter | Improvement with Long PEG Spacer |

|---|---|

| Adhesion Frequency | Up to 4.5-fold increase |

| Bond Lifetime (under shear flow) | Up to 7-fold increase |

In contrast, some studies on non-PEG hydrocarbon spacers have found that monomers with shorter spacers can exhibit greater reactivity in bulk polymerization, an effect attributed to a higher initial molar concentration of the reactive groups. mdpi.com However, for bioconjugation and surface functionalization where steric accessibility is paramount, a flexible PEG spacer of sufficient length is generally considered beneficial for reaction efficiency. nih.govresearchgate.net

Phosphonate-Mediated Surface Interactions and Coordination Chemistry

The phosphonic acid ethyl ester group provides a second site for reactivity, primarily involving interactions with inorganic surfaces and metal ions. This functionality is distinct from the covalent bond formation of the alkyne group and is based on coordination chemistry.

The organophosphorus moiety of the linker can form strong, stable bonds with various metal oxides through phosphate-metal coordination. precisepeg.com This property is widely used for the surface modification of materials like ceramics to improve biocompatibility or other physicochemical properties. precisepeg.comaxispharm.com

The interaction with hydroxyapatite (HAp), the primary mineral component of bone and teeth, is particularly noteworthy. Studies on similar functional monomers, such as 10-methacryloyloxydecyl dihydrogen phosphate (MDP), reveal an intensive chemical interaction with HAp. nih.govelsevierpure.com The mechanism involves an initial acidic interaction that leaches calcium ions (Ca²⁺) from the hydroxyapatite surface. nih.govelsevierpure.com This is followed by the deposition of a new, layered calcium-phosphate salt on the HAp surface, creating a stable, ionically bonded interface. nih.govelsevierpure.com This strong binding affinity makes phosphonate-containing linkers effective for anchoring molecules to bone or dental surfaces.

The phosphonate (B1237965) group is also known for its ability to chelate metal ions. precisepeg.comaxispharm.com It can form stable coordination complexes with various metal ions, including calcium (Ca²⁺), which is often present in diseased tissues. axispharm.com This chelating property is leveraged in the development of diagnostic and therapeutic agents. By chelating appropriate metal ions, these linkers can be used to create contrast agents for medical imaging techniques such as magnetic resonance imaging (MRI) or positron emission tomography (PET). precisepeg.comaxispharm.com

Theoretical Models of Surface Adsorption for Phosphonate-Poly(ethylene glycol) Compounds

The surface adsorption of phosphonate-poly(ethylene glycol) compounds, particularly on metal oxide surfaces, is a subject of significant interest in materials science. Theoretical models, primarily based on Density Functional Theory (DFT) calculations, have been developed to understand the binding mechanisms of the phosphonate anchor to the surface.

These models predict that phosphonic acids can adopt several binding modes on metal oxide surfaces, including monodentate, bidentate, and tridentate coordination. The preferred binding mode is influenced by several factors, including the specific crystal face of the metal oxide, the presence of surface hydroxyl groups, and the concentration of water at the interface.

Binding Modes of Phosphonic Acid on Metal Oxide Surfaces:

| Binding Mode | Description |

| Monodentate | The phosphonic acid binds to the surface through a single oxygen atom. |

| Bidentate | The phosphonic acid binds to the surface through two oxygen atoms. This can be either chelating (to the same metal atom) or bridging (to two different metal atoms). |

| Tridentate | The phosphonic acid binds to the surface through all three of its oxygen atoms. |

DFT studies have shown that for surfaces like titanium dioxide (TiO2), bidentate and tridentate binding modes are generally more stable and thus more prevalent. The presence of the PEG chain is not expected to directly participate in the primary binding to the inorganic surface. Instead, its role is to extend away from the surface, providing a hydrophilic and sterically hindering layer. This "brush-like" conformation of the PEG chains can prevent non-specific protein adsorption and improve the biocompatibility of the modified surface. Molecular dynamics (MD) simulations can be employed to model the behavior of the PEG chains in different solvent environments and at various grafting densities, predicting their conformation and interaction with surrounding molecules.

Enzymatic and Chemical Stability of the Ester Linkages in Research Environments

The ethyl ester linkages in this compound exhibit moderate stability in typical research environments. Phosphonate esters are known to be susceptible to hydrolysis under both acidic and basic conditions. The rate of this hydrolysis is influenced by factors such as pH, temperature, and the steric environment around the phosphorus center.

In aqueous solutions at neutral pH and ambient temperature, the hydrolysis of the ethyl phosphonate is generally slow. However, in the presence of strong acids or bases, the hydrolysis is significantly accelerated. For instance, treatment with concentrated hydrochloric acid or a strong base like sodium hydroxide (B78521) will lead to the cleavage of the P-O-C bond, yielding the corresponding phosphonic acid.

Derivatization of the Ethyl Ester to Phosphonic Acid: Research Implications

The conversion of the ethyl ester in this compound to its corresponding phosphonic acid is a crucial step for many of its applications, particularly in surface modification. This derivatization is typically achieved through acid- or base-catalyzed hydrolysis, or by other dealkylation methods such as reaction with trimethylsilyl bromide (TMSBr) followed by methanolysis.

The primary research implication of this derivatization lies in the significantly enhanced surface binding affinity of the phosphonic acid group compared to the phosphonate ester. Phosphonic acids are well-established as robust anchoring groups for a wide range of metal oxide surfaces. They form strong, covalent-like bonds with surface metal atoms, leading to the formation of stable and well-ordered self-assembled monolayers (SAMs).

Comparison of Phosphonate Ester and Phosphonic Acid for Surface Modification:

| Feature | Phosphonate Ethyl Ester | Phosphonic Acid |

| Surface Binding | Weaker, primarily through physisorption. | Stronger, forming covalent-like bonds with metal oxides. |

| Monolayer Stability | Lower thermal and chemical stability. | Higher thermal and chemical stability. |

| Applications | Primarily used as a protected form of the phosphonic acid. | Used as a robust anchor for creating stable surface modifications. |

The ability to deprotect the ester to the acid in situ or just prior to use allows for a two-step surface modification strategy. First, the propargyl-terminated molecule can be attached to a biomolecule or other species of interest via click chemistry. Subsequently, the resulting conjugate, now bearing a phosphonic acid ethyl ester, can be hydrolyzed to expose the phosphonic acid, which then directs the assembly of the conjugate onto a metal oxide surface. This approach is valuable in the development of biosensors, functionalized nanoparticles, and biocompatible coatings for medical implants. The conversion to the phosphonic acid is therefore a key enabling step for leveraging the full potential of this molecule in materials science and biointerfacial applications.

Advanced Applications in Chemical Biology and Materials Science

Application in Proteolysis-Targeting Chimeras (PROTACs) Research

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific target proteins. axispharm.commdpi.com A PROTAC molecule consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. axispharm.comchemsrc.comnih.govnih.gov The linker's role is critical, as it influences the PROTAC's stability, solubility, and its ability to form a productive ternary complex between the target protein and the E3 ligase. axispharm.comnih.govnih.gov

Propargyl-PEG3-phosphonic acid ethyl ester serves as a valuable building block in the synthesis of PROTACs. chemsrc.commedchemexpress.com It is categorized as a PEG-based PROTAC linker, where the PEG portion provides hydrophilicity and flexibility. axispharm.comresearchgate.netbroadpharm.commedchemexpress.com The key feature for its use in synthesis is the terminal propargyl group, which contains an alkyne. This alkyne is a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.combroadpharm.commedchemexpress.com Researchers can synthesize a PROTAC by reacting the alkyne group of this compound with an azide-modified ligand for either the target protein or the E3 ligase, forming a stable triazole linkage. broadpharm.combroadpharm.com This modular approach allows for the efficient assembly of different PROTAC constructs.

The efficacy of a PROTAC is highly dependent on the properties of its linker, including its length and rigidity. axispharm.comnih.gov These characteristics dictate the spatial orientation and distance between the target protein and the E3 ligase within the ternary complex. nih.gov

Linker Length: The length of the linker is a crucial parameter for PROTAC efficiency. researchgate.net An optimal linker length is necessary to facilitate the formation of a stable ternary complex. axispharm.com Linkers that are too short may prevent the two proteins from coming together effectively, while excessively long linkers might lead to unproductive binding or decreased specificity. researchgate.net Studies have shown that systematically varying the length of PEG chains in linkers can significantly impact the degradation potency of the resulting PROTACs. explorationpub.com For instance, the extension of a linker by a single ethylene (B1197577) glycol unit was shown to abolish the degradation of one target protein (HER2) while preserving activity against another (EGFR), thereby imparting selectivity. explorationpub.com

Linker Rigidity: The flexibility of the linker also plays a critical role. axispharm.com Flexible linkers, such as those containing alkyl or PEG chains, can allow the PROTAC to adopt multiple conformations, which can be advantageous for forming a productive ternary complex. researchgate.net Conversely, incorporating rigid elements like phenyl rings, alkynes, or piperazine scaffolds into the linker can enhance binding efficiency by pre-organizing the ligands. researchgate.netnih.govexplorationpub.com However, excessive rigidity can also be detrimental, potentially preventing the necessary conformational adjustments for ternary complex formation. nih.govexplorationpub.com Achieving the right balance between flexibility and rigidity is a key aspect of optimizing PROTAC design. axispharm.comnih.gov

| Linker Characteristic | Effect on PROTAC Activity | Rationale |

| Length | Potency is highly sensitive to length; an optimal length exists for each target/E3 pair. nih.govexplorationpub.com | The linker must be long enough to span the distance between the two proteins but short enough to ensure a stable ternary complex formation. axispharm.comresearchgate.net |

| Flexibility (e.g., PEG) | Can increase the chances of forming a productive ternary complex by allowing conformational adaptability. researchgate.net | Flexible linkers provide the necessary degrees of freedom for the two proteins to orient correctly for ubiquitin transfer. axispharm.com |

| Rigidity (e.g., Alkynes) | Can improve potency and pharmacokinetic properties by reducing conformational entropy. researchgate.netnih.gov | Rigid linkers can lead to tighter interactions and better geometrical complementarity between the target protein and E3 ligase. nih.gov |

| Hydrophilicity (e.g., PEG) | Increases the aqueous solubility and bioavailability of the PROTAC molecule. researchgate.netbroadpharm.com | Improved solubility is crucial for the biological activity and handling of PROTACs, which are often large molecules. researchgate.net |

The fundamental strategy for protein degradation using any PROTAC, including those synthesized with this compound, involves co-opting the cell's ubiquitin-proteasome system (UPS). axispharm.comchemsrc.com The process unfolds in a catalytic cycle:

Ternary Complex Formation: The PROTAC simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. axispharm.commdpi.com The linker, constructed from components like this compound, is essential for stabilizing this complex. axispharm.com

Ubiquitination: Within the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-loaded E2 enzyme to lysine residues on the surface of the target protein. nih.gov

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. mdpi.com

PROTAC Recycling: After the target protein is ubiquitinated, the PROTAC is released and can bind to another target protein and E3 ligase, starting the cycle anew. mdpi.comnih.gov This catalytic nature allows PROTACs to be effective at low concentrations. nih.gov

Bioconjugation Strategies for Molecular Probes and Macromolecules

The distinct chemical handles on this compound make it a versatile tool for bioconjugation—the process of covalently linking molecules to biomacromolecules such as proteins or peptides. creative-biolabs.comaxispharm.com

The primary method for attaching this compound to other molecules is through its propargyl group. broadpharm.com This group's terminal alkyne is specifically designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction known as "click chemistry". medchemexpress.combroadpharm.commedchemexpress.com

The strategy involves reacting the alkyne on this compound with a biomolecule that has been chemically modified to contain an azide group. The reaction proceeds rapidly and specifically under mild, aqueous conditions, resulting in the formation of a stable, covalent triazole ring that links the compound to the biomacromolecule. broadpharm.combroadpharm.com The hydrophilic PEG spacer enhances the water solubility of the compound, which is beneficial for reactions in biological media. broadpharm.combroadpharm.com

The phosphonate (B1237965) functional group of this compound opens possibilities for developing specialized labeling agents. Phosphonates are known for their ability to chelate metal ions. axispharm.com This property can be exploited to create imaging agents and diagnostic tools. axispharm.com For example, by incorporating this compound into a larger probe, the phosphonate group could be used to bind metal ions that are detectable by techniques such as magnetic resonance imaging (MRI) or positron emission tomography (PET). axispharm.com This allows for the tracking and visualization of molecules and biological processes in vitro and in vivo.

Poly(ethylene glycol)ation Effects on Conjugate Solubility and Biological Recognition

The covalent attachment of poly(ethylene glycol) (PEG) chains to molecules, a process known as PEGylation, is a well-established strategy to improve the physicochemical properties of biopharmaceuticals and other bioactive compounds. nih.gov In the case of this compound, the short triethylene glycol (PEG3) spacer plays a crucial role in modulating the properties of conjugates formed using this linker.

The primary effect of the hydrophilic PEG spacer is the significant enhancement of aqueous solubility. broadpharm.combroadpharm.com Many biomolecules, such as peptides and small-molecule drugs, are hydrophobic and exhibit poor solubility in aqueous environments, which can limit their therapeutic application. By incorporating the PEG3 linker, the resulting conjugate gains improved solubility, which is critical for effective drug delivery and bioavailability. nih.gov This characteristic is essential for creating stable solutions for biological assays and for ensuring that conjugates remain in circulation within biological systems.

Beyond solubility, the PEG chain also influences biological recognition. PEGylation can alter the pharmacokinetic behavior of a molecule by creating a hydrophilic shield. nih.gov This shield can mask the conjugated molecule from the immune system, thereby reducing immunogenicity. nih.gov It also minimizes nonspecific uptake by the reticuloendothelial system and can reduce renal excretion, leading to a prolonged circulation time in the bloodstream. nih.govnih.gov While the PEG3 chain in this specific compound is short, it still contributes to these effects by increasing the hydrodynamic radius and hydrophilicity of the attached molecule, thereby influencing how it interacts with biological systems like proteins and cells.

Surface Functionalization in Nanotechnology and Biomaterials

The dual functionality of this compound makes it an excellent reagent for modifying the surfaces of nanomaterials and biomaterials. The phosphonate group serves as a powerful anchoring moiety, while the propargyl group provides a site for subsequent covalent attachment of other molecules.

The stability and efficacy of nanoparticles in biological systems are heavily dependent on their surface characteristics. This compound is used to create coatings that both stabilize nanoparticles and confer "stealth" properties. The phosphonate functional group forms strong, stable bonds with various metal oxide surfaces, such as titanium oxide, iron oxide, and aluminum oxide. precisepeg.comaxispharm.comacs.org This robust anchoring prevents the coating from detaching in physiological conditions, ensuring the long-term stability of the functionalized nanoparticle.

Once anchored, the PEG3 chains extend from the nanoparticle surface, creating a hydrophilic layer. This PEG layer provides steric hindrance, which prevents the aggregation of nanoparticles in solution. In a biological context, this coating helps the nanoparticles evade the immune system and reduces nonspecific protein adsorption, a phenomenon known as biofouling. nih.gov By minimizing opsonization (the process by which proteins tag particles for clearance), the PEG coating prolongs the circulation half-life of the nanoparticles, allowing them to reach their intended target more effectively. nih.govnih.gov

The interaction between a biomaterial implant and the host's biological environment is a critical determinant of its success. Unwanted inflammatory responses, often triggered by protein adsorption on the material surface, can lead to implant rejection. nih.gov this compound can be used to engineer surfaces that are biocompatible and promote favorable cell-material interactions.

Phosphonic acids are known to form stable, well-ordered self-assembled monolayers (SAMs) on materials like titanium and its alloys, which are commonly used in medical implants. acs.orgnih.govmdpi.com These phosphonate-based SAMs exhibit greater hydrolytic stability compared to more traditional silane-based layers, making them more durable in physiological environments. acs.org The PEG component of the anchored molecule creates a non-fouling surface that resists the adsorption of proteins. nih.gov This resistance to biofouling is a key aspect of biocompatibility, as it is the initial layer of adsorbed proteins that often dictates the subsequent cellular response. nih.gov By creating a surface that mimics the highly hydrated environment of the cell glycocalyx, these coatings can significantly reduce the foreign body response, leading to better integration and healing. nih.gov

Hybrid materials, which combine the properties of inorganic and organic components, are of great interest in fields ranging from electronics to medicine. This compound serves as an ideal interfacial linker for creating such materials with precisely controlled properties.

The molecule can be anchored to an inorganic substrate, such as a metal oxide nanoparticle or a semiconductor surface, via its phosphonate group. precisepeg.comaxispharm.com This creates a surface decorated with outward-facing propargyl groups. These propargyl groups are readily available for reaction via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. broadpharm.comaxispharm.commedchemexpress.com This allows for the covalent attachment of a vast array of azide-functionalized molecules, including polymers, fluorescent dyes, peptides, or DNA. This strategy enables the creation of hybrid materials where the properties of the inorganic substrate are seamlessly integrated with the functionality of the attached organic or biological component, all controlled at the molecular level by the linker.

Role in Supramolecular Assembly and Self-Assembled Systems

The formation of organized molecular structures through self-assembly is a cornerstone of nanotechnology and materials science. This compound is a valuable component in the construction of such systems, particularly self-assembled monolayers (SAMs).

As mentioned, phosphonic acids have a strong affinity for metal oxide surfaces, allowing them to form dense, well-ordered monolayers. nih.govmdpi.com When this compound is used, the phosphonate "head" group anchors the molecule to the substrate, while the PEG-propargyl "tail" is exposed to the environment. This process results in a highly functionalized surface where the properties are dictated by the terminal alkyne groups. The stability of these phosphonate-based SAMs is notably high, providing a robust platform for further modification. nih.gov The organized arrangement of propargyl groups on the surface can then be used to template the assembly of other molecules or to initiate surface-confined polymerization reactions, leading to the creation of complex, multi-layered supramolecular structures.

Explorations in Catalysis and Organic Synthesis using this compound as a Building Block

In addition to its role in surface modification, this compound is a versatile building block in organic synthesis. nih.govmdpi.comresearchgate.net Its heterobifunctional nature allows it to link different molecular fragments together in a controlled manner.

Interactive Data Table: Functional Moieties of this compound

| Functional Moiety | Chemical Group | Primary Function | Key Applications |

| Propargyl | Terminal Alkyne (-C≡CH) | Reactive handle for click chemistry (CuAAC). axispharm.commedchemexpress.com | Bioconjugation, PROTAC synthesis, Surface functionalization. broadpharm.comchemsrc.com |

| PEG3 | Triethylene Glycol | Hydrophilic spacer, enhances aqueous solubility. broadpharm.combroadpharm.com | Improving drug delivery, creating non-fouling surfaces. nih.govnih.gov |

| Phosphonic acid ethyl ester | -P(O)(OH)(OC₂H₅) | Strong anchoring group for metal oxide surfaces. precisepeg.comaxispharm.com | Nanoparticle stabilization, biomaterial coating, SAM formation. acs.orgnih.gov |

Analytical and Characterization Techniques in Research Contexts

Spectroscopic Analysis of Propargyl-PEG3-phosphonic acid ethyl ester and its Conjugates

Spectroscopic techniques are indispensable for the detailed molecular-level investigation of "this compound". They allow for the elucidation of its structure, confirmation of its molecular weight, and identification of its characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural confirmation of "this compound". Both ¹H NMR and ³¹P NMR are utilized to provide detailed information about the molecule's framework.

¹H NMR spectroscopy allows for the identification and mapping of all hydrogen atoms within the molecule. The spectrum would be expected to show distinct signals corresponding to the protons of the terminal alkyne (propargyl group), the repeating ethylene (B1197577) glycol units of the PEG linker, and the ethyl ester group attached to the phosphorus atom. The integration of these signals provides a quantitative measure of the protons in each environment, confirming the structure. For PEGylated molecules, it is crucial to correctly assign the complex signals of the PEG chain, including the ¹³C satellite peaks that can sometimes be mistaken for impurities. nih.govacs.org

³¹P NMR is particularly valuable for analyzing the phosphonate (B1237965) moiety. A single resonance peak in the ³¹P spectrum confirms the presence of a single phosphorus environment, and its chemical shift is characteristic of a phosphonate diester. nih.gov This technique is also highly sensitive for monitoring chemical transformations at the phosphorus center, such as hydrolysis of the ester or conjugation.

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | ≡C-H (Propargyl) | ~2.4 - 2.8 |

| ¹H | H C≡C-CH ₂-O | ~4.1 - 4.2 |

| ¹H | O-CH ₂-CH ₂-O (PEG) | ~3.5 - 3.7 |

| ¹H | P-O-CH ₂- | ~3.9 - 4.1 |

| ¹H | P-O-CH₂-CH ₃ | ~1.2 - 1.4 |

| ³¹P | R-PO(OR')₂ | ~15 - 25 |

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a critical tool for determining the molecular weight of "this compound" and assessing its purity. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly employed. nih.govbath.ac.uk

These methods provide a precise mass-to-charge ratio (m/z) for the molecule. For "this compound" (molecular weight 308.3 g/mol ), the spectrum would show a prominent peak corresponding to the molecular ion, often observed as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) due to the affinity of the PEG chain for alkali metal ions. acs.org The high resolution of modern mass spectrometers allows for the confirmation of the elemental composition. Purity is assessed by the absence of significant peaks corresponding to synthetic precursors or side products. For PEGylated compounds, MS can reveal the distribution of polymer chain lengths, a property known as polydispersity. pharmtech.com

Table 2: Expected ESI-MS Data for this compound

| Ion Species | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₃H₂₆O₆P]⁺ | 309.14 |

| [M+Na]⁺ | [C₁₃H₂₅O₆PNa]⁺ | 331.12 |

| [M+K]⁺ | [C₁₃H₂₅O₆PK]⁺ | 347.09 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in "this compound" by probing their characteristic vibrational frequencies.

The IR spectrum provides a distinct "fingerprint" of the molecule. Key absorption bands would confirm the presence of the essential functionalities. The terminal alkyne of the propargyl group gives rise to two characteristic signals: a sharp, weak C≡C stretching vibration around 2100-2260 cm⁻¹ and a sharp, medium C-H stretching vibration around 3300 cm⁻¹. libretexts.orgorgchemboulder.com The PEG linker is identified by a strong, broad C-O-C ether stretching band, typically in the 1050-1150 cm⁻¹ region. The phosphonate group is characterized by a strong P=O stretching vibration (around 1250 cm⁻¹) and P-O-C stretching vibrations. nih.gov

Raman spectroscopy provides complementary information. While the polar P=O and C-O bonds give strong IR signals, the non-polar C≡C bond of the alkyne often produces a more intense signal in the Raman spectrum than in the IR spectrum, making it a useful confirmatory tool. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Terminal Alkyne | ≡C-H Stretch | ~3300 |

| Terminal Alkyne | -C≡C- Stretch | ~2100 - 2260 |

| Alkane | C-H Stretch | ~2850 - 2960 |

| Ether (PEG) | C-O-C Stretch | ~1050 - 1150 |

| Phosphonate Ester | P=O Stretch | ~1250 |

| Phosphonate Ester | P-O-C Stretch | ~950 - 1050 |

Chromatographic Methods for Separation and Purification of Related Compounds

Chromatographic techniques are essential for the purification of "this compound" from reaction mixtures and for the analysis of its purity. Due to the polarity of the PEG and phosphonate groups, specific methods are required.

Silica gel column chromatography is a standard method for purification. Given the polarity of the molecule, a mixture of polar organic solvents, such as dichloromethane/methanol or ethyl acetate/hexane with a gradient of increasing polarity, would likely be used as the mobile phase. The separation is based on the differential partitioning of the compound and impurities between the stationary silica gel and the mobile phase.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for high-resolution separation and final purity assessment. In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol. sielc.com A buffer or acid (e.g., formic acid or phosphoric acid) is often added to the mobile phase to ensure consistent ionization of any acidic impurities. d-nb.infonih.gov The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Table 4: Typical Chromatographic Methods for Analysis and Purification

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol Gradient | Preparative Purification |

| RP-HPLC | C18-functionalized Silica | Water/Acetonitrile with 0.1% Formic Acid | Analytical Purity Assessment |

Surface Characterization Techniques for Phosphonate-Coated Materials

After hydrolysis of the ethyl ester groups to yield "Propargyl-PEG3-phosphonic acid," the molecule can be used to form self-assembled monolayers (SAMs) on various oxide surfaces (e.g., titanium oxide, aluminum oxide, iron oxide). Surface-sensitive techniques are then employed to confirm the successful coating and to determine the chemical composition of the modified surface.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for analyzing the elemental composition and chemical bonding environments on the surface of a material. When a material is coated with the phosphonic acid derivative of the title compound, XPS can provide direct evidence of the monolayer's presence.

The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of the emitted core-level electrons. The resulting spectrum contains peaks characteristic of the elements present in the top few nanometers of the surface. For a phosphonate-coated surface, XPS survey scans would reveal the presence of phosphorus (P), carbon (C), and oxygen (O) from the linker, in addition to the signals from the underlying substrate.

High-resolution scans of specific elemental regions provide chemical state information. The P 2p peak at a binding energy of ~133-134 eV would confirm the presence of the phosphonate group. The C 1s spectrum can be deconvoluted into components representing the different carbon environments: the C-C/C-H bonds of the propargyl group, the C-O bonds of the PEG linker, and the C-P bond. researchgate.net The O 1s spectrum would show contributions from the substrate oxide, the P=O and P-O-substrate bonds. XPS is thus invaluable for confirming the covalent attachment and integrity of the phosphonate linker on the material surface. nih.gov

Table 5: Typical XPS Binding Energies for Elements in a Phosphonate Monolayer

| Element (Core Level) | Chemical Environment | Typical Binding Energy (eV) |

| P 2p | R-PO₃-Surface | ~133 - 134 |

| C 1s | C-C, C-H | ~285.0 |

| C 1s | C-O (PEG), C-P | ~286.5 |

| O 1s | Substrate Oxide (e.g., TiO₂) | ~530.0 |

| O 1s | P=O, P-O-Substrate | ~531 - 532 |

Quartz Crystal Microbalance with Dissipation (QCM-D) for Adsorption Dynamics

Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, real-time analytical technique used to study the adsorption and desorption processes at solid-liquid interfaces. This method is particularly well-suited for characterizing the formation of self-assembled monolayers (SAMs) of molecules like "this compound" onto various substrates, especially metal oxides.

The fundamental principle of QCM-D involves monitoring the changes in resonance frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor as molecules adsorb to its surface. The frequency change is related to the mass of the adsorbed layer, including any coupled solvent, while the dissipation change provides information about the viscoelastic properties, or rigidity, of the layer.

In a typical experiment to monitor the adsorption of "this compound," a solution of the compound is introduced into the QCM-D chamber containing a sensor crystal (e.g., titanium dioxide or aluminum oxide). The phosphonic acid headgroup of the molecule has a strong affinity for and forms a stable bond with metal oxide surfaces.

As the molecules adsorb and form a monolayer, a decrease in the resonance frequency is observed, indicating an increase in mass on the sensor surface. Simultaneously, a change in dissipation provides insight into the structural arrangement of the adsorbed layer. A small change in dissipation suggests the formation of a rigid, compact layer, whereas a larger change indicates a more soft and diffuse layer.

The kinetics of adsorption can be followed in real-time, revealing the rate of monolayer formation. For similar phosphonic acid-based SAMs on oxide surfaces, a rapid initial adsorption phase is often followed by a slower phase as the monolayer becomes more organized and densely packed.

Hypothetical QCM-D Adsorption Data for this compound on a Titanium Dioxide Surface

| Time (minutes) | Frequency Change (Δf, Hz) | Dissipation Change (ΔD, x10⁻⁶) | Adsorbed Mass (ng/cm²) | Layer Thickness (Å) |

| 0 | 0 | 0 | 0 | 0 |

| 5 | -15 | 0.5 | 265 | 25 |

| 10 | -25 | 1.2 | 442 | 42 |

| 20 | -30 | 1.5 | 530 | 50 |

| 30 | -32 | 1.6 | 566 | 54 |

| 60 | -33 | 1.6 | 583 | 55 |

Note: This data is illustrative and intended to represent typical trends observed in QCM-D experiments for the formation of phosphonic acid-based self-assembled monolayers.

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique that can provide three-dimensional information about a surface's topography at the nanoscale. It is an indispensable tool for visualizing and characterizing surfaces functionalized with "this compound."

Beyond imaging, AFM can also be used to probe the mechanical properties of the functionalized surface. In force spectroscopy mode, the tip is brought into contact with the surface and then retracted, generating a force-distance curve. From this curve, several mechanical properties can be extracted:

Adhesion Force: The force required to pull the tip off the surface provides information about the surface energy and the specific interactions between the tip and the functionalized layer.

Stiffness and Elastic Modulus: The slope of the contact portion of the force curve can be used to calculate the stiffness and Young's modulus of the monolayer, providing insights into its rigidity and deformability.

These measurements are crucial for understanding how the "this compound" monolayer will behave in various applications, such as in the development of biocompatible coatings or sensors.

Hypothetical AFM Nanomechanical Data for a Surface Functionalized with this compound

| Surface Feature | Average Roughness (nm) | Adhesion Force (nN) | Elastic Modulus (GPa) |

| Uncoated Substrate | 0.2 | 1.5 | 70 |

| Functionalized Surface | 0.5 | 3.2 | 5 |

Note: This data is illustrative and represents the type of comparative measurements that can be obtained with AFM.

Advanced Microscopy Techniques for Visualizing Functionalized Systems

While AFM provides excellent surface topography information, other advanced microscopy techniques can offer complementary chemical and structural information about systems functionalized with "this compound."

One such technique is Fluorescence Microscopy . The propargyl group on the molecule provides a convenient handle for "click chemistry" reactions. By reacting the functionalized surface with a fluorescently labeled azide molecule (e.g., an azide-modified fluorophore), the distribution of the "this compound" on the surface can be visualized with high sensitivity and specificity. This is particularly useful for confirming successful functionalization and for studying the spatial arrangement of the molecules, especially on patterned or complex surfaces.

For more detailed chemical imaging, Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can be utilized. This technique bombards the surface with a primary ion beam, causing the ejection of secondary ions from the outermost molecular layer. By analyzing the mass-to-charge ratio of these secondary ions, a detailed chemical map of the surface can be generated, allowing for the identification and localization of fragments of the "this compound" molecule.

Together, these advanced microscopy techniques, in conjunction with QCM-D and AFM, provide a comprehensive toolkit for the in-depth characterization of surfaces functionalized with "this compound," enabling a thorough understanding of their physical, chemical, and mechanical properties.

Theoretical and Mechanistic Investigations

Computational Chemistry Approaches to Understand Reactivity and Conformation

Computational modeling is a powerful tool for predicting and understanding the behavior of molecules at an atomic level. For Propargyl-PEG3-phosphonic acid ethyl ester, computational approaches provide invaluable insights into its chemical reactions and physical properties.

The propargyl group of the linker is designed to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of click chemistry. broadpharm.com DFT studies on similar alkyne-containing molecules have elucidated the reaction mechanism, which proceeds through a series of copper-acetylide and copper-azide intermediates. The calculated activation barriers for these steps are typically low, explaining the high reaction rates observed experimentally. nih.gov For the reaction involving the propargyl group, theoretical and kinetic studies on the recombination of propargyl radicals have provided insights into the reactivity of the C₃H₃ unit. rsc.org While specific DFT calculations for this compound are not widely published, the extensive body of research on CuAAC allows for reliable predictions of its reaction kinetics and thermodynamics. The reaction is expected to be highly favorable, leading to the formation of a stable triazole ring.

Table 1: Representative Kinetic Data for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reactants | Catalyst System | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Benzyl Azide + Phenylacetylene | [Cu(PPh₃)₃Br] | Varies with temp. | researchgate.net |

| General Azide + Alkyne | Copper(I) | 10 - 10⁴ | nih.gov |

This table presents typical reaction rates for CuAAC, illustrating the high efficiency of this click chemistry reaction.

Molecular dynamics (MD) simulations can model the conformational flexibility of the PEG3 spacer and its interactions with the terminal phosphonate (B1237965) group and the surrounding environment. Simulations of PEG chains on surfaces, such as gold, have shown that the conformational ensemble of the linker is influenced by its grafting density and the solvent. cnr.it For this compound in an aqueous solution, the hydrophilic PEG chain is expected to adopt a flexible, random coil conformation, which can influence the accessibility of the terminal reactive groups. The interaction between the PEG chain and the phosphonate group is likely to be minimal, allowing each part of the molecule to function independently.

Mechanistic Probes for Phosphonate Binding to Inorganic Substrates

The phosphonic acid ethyl ester group provides a means to anchor the linker to inorganic surfaces, particularly metal oxides like titanium dioxide (TiO₂) and aluminum oxide. Experimental studies on the binding of similar phosphonic acids to TiO₂ surfaces have revealed that the binding mechanism is dependent on the surface coverage. At low coverage, the phosphonic acid tends to bind in a bidentate fashion, where two of the phosphonate oxygen atoms coordinate with the surface. At higher coverages, a mix of monodentate and bidentate binding is observed. acs.org While the ethyl ester group in this compound would need to be hydrolyzed to a phosphonic acid to achieve this strong covalent binding, the ester form can still interact with surfaces through weaker dipole-dipole interactions or hydrogen bonding.

Structure-Activity Relationship (SAR) Studies of Related Propargyl-Poly(ethylene glycol)-Phosphonate Linkers

The modular nature of this compound allows for systematic modifications to its structure to optimize its properties for specific applications. Structure-activity relationship (SAR) studies of heterobifunctional linkers have shown that the length and composition of the linker can significantly impact the properties of the final conjugate or surface modification. scbt.com

For instance, varying the length of the PEG chain can modulate the solubility, flexibility, and distance between the two connected entities. A longer PEG chain can increase the hydrodynamic radius of a bioconjugate, potentially extending its circulation half-life. Conversely, a shorter linker may be desirable in applications where a specific distance between two components is required.

The nature of the anchoring group is also critical. While the phosphonic acid ethyl ester is provided, related linkers with a free phosphonic acid are also available. broadpharm.com The free acid form is expected to exhibit much stronger and more permanent binding to metal oxide surfaces. acs.org Furthermore, the choice of the reactive group for click chemistry can be altered. While the propargyl group is common, other functionalities compatible with different click chemistry reactions could be incorporated to achieve orthogonal labeling strategies.

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Copper | |

| Titanium dioxide | |

| Aluminum oxide | |

| Propargyl-PEG3-phosphonic acid | |

| Benzyl Azide | |

| Phenylacetylene |

Future Research Directions and Emerging Paradigms

Development of Novel Reaction Chemistries Beyond CuAAC for the Propargyl Group

The propargyl group of Propargyl-PEG3-phosphonic acid ethyl ester is a versatile handle for a variety of chemical transformations. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common "click" reaction, future research is increasingly focused on alternatives that avoid the potential cytotoxicity of copper catalysts, which is a significant consideration for in-vivo applications.

One of the most promising alternatives is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . This reaction occurs between a terminal alkyne, such as the propargyl group, and a strained cyclooctyne (B158145) without the need for a metal catalyst. medchemexpress.commagtech.com.cn SPAAC is highly bioorthogonal, meaning it can proceed within living systems without interfering with native biochemical processes. The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage. magtech.com.cn Future research will likely explore the kinetics and efficiency of SPAAC reactions involving this compound for applications in bioconjugation and live-cell imaging.

Another area of exploration is the thiol-yne reaction . This photo-initiated reaction involves the addition of a thiol to an alkyne, proceeding via a radical-mediated mechanism. researchgate.netacs.org A key advantage of the thiol-yne reaction is that the alkyne can react with two thiol molecules, leading to highly cross-linked networks. acs.org This characteristic is particularly useful in the formation of hydrogels and other biomaterials. nih.gov The development of photo-initiators that are efficient and biocompatible will be crucial for the application of thiol-yne chemistry with this compound in areas like tissue engineering and drug delivery. mdpi.com

Integration into Multi-Functional and Smart Biomaterials

The combination of a hydrophilic PEG linker and a phosphonate (B1237965) group in this compound makes it an ideal candidate for the development of "smart" biomaterials that can respond to specific environmental stimuli.

Phosphorus-based hydrogels, for instance, are known to be stimuli-responsive. acs.org The ionizable phosphonate group can be sensitive to changes in pH, ionic strength, and temperature, leading to alterations in the swelling and mechanical properties of the hydrogel. acs.orgnih.gov By incorporating this compound into a polymer network, it is possible to create hydrogels that can be triggered to release an encapsulated drug in response to a specific physiological cue, such as the acidic microenvironment of a tumor. nih.govresearchgate.net

Furthermore, the PEG component of the molecule imparts hydrophilicity and biocompatibility, which are essential for any material intended for in-vivo use. news-medical.netsigmaaldrich.com PEG is known to reduce non-specific protein adsorption, thereby minimizing the foreign body response. The ability to create injectable hydrogels that can be cross-linked in situ is another significant advantage. news-medical.netsigmaaldrich.com The propargyl group can be used to cross-link the hydrogel using bioorthogonal chemistries like SPAAC or thiol-yne reactions, allowing for the formation of a scaffold directly at the site of injury or disease.

Advancements in Targeted Therapeutic and Diagnostic Agent Design

The phosphonic acid ethyl ester moiety of the molecule offers a powerful tool for targeted drug delivery, particularly to bone tissue. Phosphonates and bisphosphonates have a strong affinity for hydroxyapatite, the primary mineral component of bone. ntu.edu.sgnih.govfrontiersin.org This property has been extensively exploited to deliver therapeutic agents and imaging probes to bone for the treatment and diagnosis of bone metastases, osteoporosis, and other bone-related diseases. nih.govnih.gov

Future research will likely focus on conjugating potent anticancer drugs or diagnostic radionuclides to this compound. The propargyl group can be used to attach the therapeutic or diagnostic payload via a cleavable linker, allowing for the release of the active agent specifically at the bone surface. The PEG linker can improve the pharmacokinetic profile of the conjugate, increasing its circulation time and solubility. nih.gov

The development of theranostic agents, which combine both therapeutic and diagnostic capabilities in a single molecule, is another exciting prospect. For example, a chelating agent for a diagnostic radioisotope and a cytotoxic drug could be attached to the this compound backbone, allowing for simultaneous imaging of bone tumors and targeted radiotherapy. nih.gov

Sustainable Synthesis and Green Chemistry Approaches for this compound

The growing emphasis on sustainable and environmentally friendly chemical processes is driving research into greener methods for the synthesis of molecules like this compound.

One area of focus is the use of polyethylene (B3416737) glycol (PEG) itself as a green reaction medium. researchgate.netrsc.org Low molecular weight PEGs are non-toxic, biodegradable, and can often replace volatile and hazardous organic solvents. researchgate.netnsf.gov Research into conducting the synthesis of this compound and its derivatives in aqueous PEG solutions could significantly reduce the environmental impact of the manufacturing process. rsc.orgnsf.gov

Biocatalysis offers another avenue for the sustainable synthesis of the organophosphorus component of the molecule. Enzymes can catalyze reactions with high specificity and under mild conditions, often avoiding the need for protecting groups and harsh reagents. mdpi.comnih.gov The development of enzymes that can stereoselectively synthesize chiral phosphonates would be a significant advancement, as the biological activity of many phosphorus-containing compounds is dependent on their stereochemistry. unl.pt

Furthermore, the principles of green chemistry can be applied to the synthesis of the PEG linker itself, for example, through the use of more efficient and atom-economical polymerization methods. sigmaaldrich.com

High-Throughput Screening and Combinatorial Chemistry for Compound Optimization

To accelerate the discovery and optimization of new therapeutics and materials based on this compound, high-throughput screening (HTS) and combinatorial chemistry approaches will be indispensable.

Combinatorial chemistry can be used to generate large libraries of compounds by systematically varying the different components of the molecule. nih.gov For example, different drugs or targeting ligands could be attached to the propargyl group, and the length of the PEG linker could be varied to optimize properties like solubility, circulation time, and binding affinity. rsc.org

High-throughput screening (HTS) allows for the rapid testing of these large libraries for a desired biological activity or material property. slideshare.netnih.gov For instance, an HTS assay could be developed to screen for compounds that inhibit a particular enzyme or that have optimal bone-binding characteristics. acs.org The use of automated liquid handling and robotic systems can dramatically increase the speed and efficiency of the screening process. rsc.orgrsc.orgresearchgate.net

The combination of combinatorial synthesis and HTS will enable the rapid identification of lead compounds with improved efficacy and safety profiles, paving the way for the development of the next generation of targeted therapies and advanced biomaterials. nih.govpnas.org

Q & A

Q. What synthetic routes are commonly employed to prepare Propargyl-PEG3-phosphonic acid ethyl ester, and how can reaction efficiency be validated?

this compound is typically synthesized via phosphorylation reactions. A general method involves reacting phosphoryl chloride with propargyl-PEG3-alcohol derivatives in the presence of a base (e.g., trimethylamine) at low temperatures (0–5°C) to control exothermicity . Post-synthesis, purification is achieved using silica gel chromatography, followed by structural validation via H NMR, P NMR, and mass spectrometry (MS). Reaction efficiency can be quantified using HPLC to monitor residual starting materials and byproduct formation (e.g., unreacted phosphoryl chloride derivatives) .

Q. How should researchers characterize the purity and stability of this compound under storage conditions?

Purity analysis (>95%) is performed using reverse-phase HPLC with UV detection at 220 nm, referencing a calibration curve of the pure compound . Stability testing involves storing the compound at -20°C in moisture-free, sealed vials to prevent hydrolysis of the phosphonic acid ethyl ester group. Accelerated degradation studies (e.g., 40°C for 30 days) combined with periodic HPLC analysis can identify decomposition products, such as free phosphonic acid or PEG chain oxidation byproducts .

Q. What are the optimal conditions for copper-catalyzed azide-alkyne cycloaddition (CuAAC) using this compound?

The propargyl group reacts with azides in aqueous or polar solvents (e.g., DMSO:HO 1:1) at room temperature. A typical protocol uses 1–5 mol% CuSO, 2–10 mol% sodium ascorbate, and a 1:1.2 molar ratio of propargyl to azide. Reaction completion is confirmed by TLC or LC-MS monitoring for triazole product formation (~1–4 hours). The PEG spacer enhances solubility, minimizing aggregation during conjugation .

Advanced Research Questions

Q. How can researchers address side reactions or low yields in CuAAC when using this compound?

Common side reactions include oxidative alkyne dimerization or copper-induced PEG chain degradation. To mitigate:

- Use degassed solvents to prevent oxygen-mediated dimerization.

- Optimize copper ligand systems (e.g., TBTA ligand) to stabilize Cu(I) and reduce nonspecific interactions.

- Increase azide:propargyl molar ratios (up to 1:3) to drive reaction completion. LC-MS and MALDI-TOF analysis of crude mixtures can identify side products and guide iterative optimization .

Q. What strategies improve the hydrolytic stability of the phosphonic acid ethyl ester group in biological buffers?

Hydrolysis of the ethyl ester is pH-dependent, with rapid degradation in basic conditions (pH >8). Strategies include:

- Using phosphate or citrate buffers (pH 6–7.4) for short-term experiments.

- Replacing the ethyl ester with hydrolytically stable groups (e.g., tert-butyl esters) for long-term applications.

- Encapsulating the compound in liposomes or nanoparticles to shield it from aqueous environments. Stability assays should compare ester integrity via P NMR or ion-exchange chromatography .

Q. How does the PEG spacer length influence the efficacy of this compound in PROTAC design?

The PEG3 spacer balances solubility and steric accessibility in PROTACs. Shorter spacers (PEG1–2) may hinder ternary complex formation between the target protein and E3 ligase, while longer spacers (PEG4–6) reduce cell permeability. Comparative studies using PEG3 vs. PEG4 derivatives conjugated to cereblon ligands (e.g., thalidomide analogs) show PEG3 maintains >80% target degradation efficiency in cellular assays. Förster resonance energy transfer (FRET) or surface plasmon resonance (SPR) can quantify binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.